molecular formula C16H10N2O5 B12900731 7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione CAS No. 61472-47-7

7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione

Cat. No.: B12900731
CAS No.: 61472-47-7
M. Wt: 310.26 g/mol
InChI Key: DIRJVAOFFQXZBM-UHFFFAOYSA-N
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Description

7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and nitrophenyl groups. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy and nitrophenyl groups. The process may include:

    Formation of Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Nitration: The nitrophenyl group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed depending on the desired substitution.

Major Products

    Oxidation: Quinoline-5,8-dione derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline structure.

Mechanism of Action

The mechanism by which 7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione exerts its effects involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that further enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-5,8-dione: Lacks the methoxy and nitrophenyl groups, making it less versatile in certain reactions.

    2-Nitrophenylquinoline: Similar structure but without the methoxy group, affecting its solubility and reactivity.

    7-Methoxyquinoline: Lacks the nitrophenyl group, which reduces its potential biological activities.

Uniqueness

7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione stands out due to its combined methoxy and nitrophenyl substitutions, which enhance its solubility, reactivity, and biological activities. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

61472-47-7

Molecular Formula

C16H10N2O5

Molecular Weight

310.26 g/mol

IUPAC Name

7-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione

InChI

InChI=1S/C16H10N2O5/c1-23-14-8-13(19)10-6-7-11(17-15(10)16(14)20)9-4-2-3-5-12(9)18(21)22/h2-8H,1H3

InChI Key

DIRJVAOFFQXZBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)N=C(C=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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